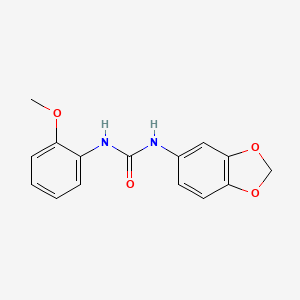![molecular formula C16H17NO B5264959 N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B5264959.png)
N-[1-(4-phenylphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-phenylphenyl)ethyl]acetamide is an organic compound with the molecular formula C16H17NO It is a derivative of acetamide, where the acetamide group is substituted with a biphenyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-phenylphenyl)ethyl]acetamide typically involves the reaction of 4-phenylphenyl ethylamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
4-phenylphenyl ethylamine+acetic anhydride→this compound+acetic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-phenylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
N-[1-(4-phenylphenyl)ethyl]acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-(4-phenylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{[1-(4-phenylphenyl)ethyl]amino}ethyl)acetamide
- 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide
- N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
Uniqueness
N-[1-(4-phenylphenyl)ethyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl ethyl group provides a rigid and planar structure, which can influence its binding interactions with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[1-(4-phenylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12(17-13(2)18)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHVADNXVKMBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-{[4-(4-FLUOROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE](/img/structure/B5264877.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5264895.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B5264900.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-pyridinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5264904.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(6-chloropyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B5264905.png)
![2-(2-methylphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B5264908.png)
![2-{3-oxo-3-[3-(1-pyrrolidinyl)-1-piperidinyl]propyl}-1,3-benzothiazole](/img/structure/B5264913.png)
![3-(4-chlorophenyl)-5-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5264916.png)
![N-(5-chloro-2-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5264922.png)
![6-{2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5264927.png)
![(4R)-4-(4-{[(4-fluoro-3-methylbenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5264932.png)
![methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate](/img/structure/B5264933.png)
![1,4-dimethyl-9-[3-methyl-2-(2-methylphenoxy)butanoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5264951.png)
